![molecular formula C25H24N2O3 B247560 2-(biphenyl-4-yloxy)-1-[4-(phenylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B247560.png)
2-(biphenyl-4-yloxy)-1-[4-(phenylcarbonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in pharmaceutical applications. This compound, in particular, features a benzoyl group, a biphenyl moiety, and a piperazine ring, making it a molecule of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine typically involves multiple steps, starting with the preparation of the biphenyl ether intermediate. This intermediate is then reacted with piperazine under specific conditions to form the final product.
-
Preparation of Biphenyl Ether Intermediate:
Reagents: 4-bromobiphenyl, sodium hydroxide, and acetyl chloride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature.
Procedure: 4-bromobiphenyl is reacted with sodium hydroxide to form the corresponding phenoxide, which is then acetylated using acetyl chloride to yield the biphenyl ether intermediate.
-
Formation of the Final Product:
Reagents: Biphenyl ether intermediate, piperazine, and benzoyl chloride.
Conditions: The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The biphenyl ether intermediate is reacted with piperazine in the presence of benzoyl chloride to form 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-Benzyl-4-(2-((1,1’-biphenyl)-4-yloxy)ethyl)piperazine
- 1-Benzoyl-4-(2-((1,1’-biphenyl)-4-yloxy)ethyl)piperazine
Comparison: Compared to similar compounds, 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine is unique due to its specific substitution pattern and the presence of both benzoyl and biphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C25H24N2O3/c28-24(19-30-23-13-11-21(12-14-23)20-7-3-1-4-8-20)26-15-17-27(18-16-26)25(29)22-9-5-2-6-10-22/h1-14H,15-19H2 |
InChI Key |
VHODOZWWPSQGKY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



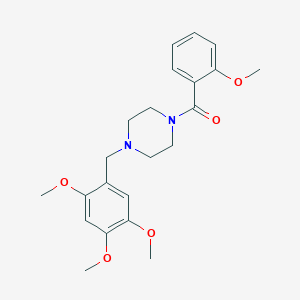
![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
![(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B247481.png)
![(2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B247484.png)
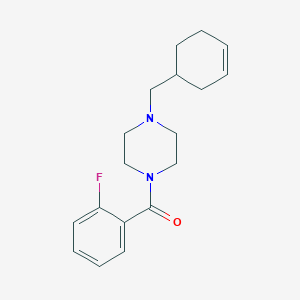
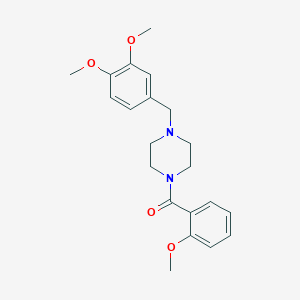
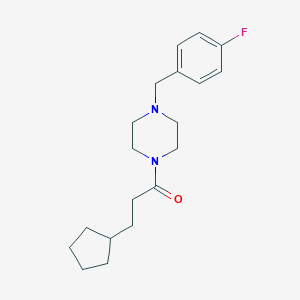
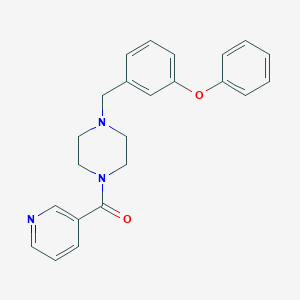

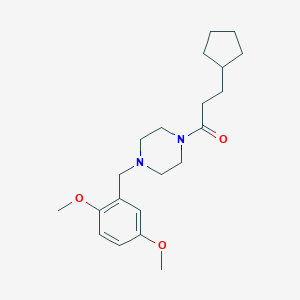
![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)
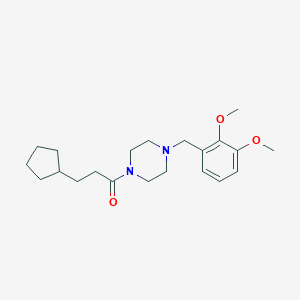
![2-(biphenyl-4-yloxy)-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B247497.png)
